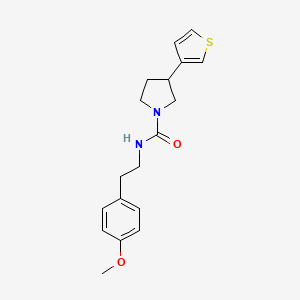

N-(4-methoxyphenethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide

Description

N-(4-methoxyphenethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative characterized by two key substituents:

- 4-Methoxyphenethyl group: A lipophilic aromatic moiety with a methoxy (-OCH₃) substituent, which may enhance membrane permeability and modulate electronic interactions in biological systems.

- Thiophen-3-yl group: A sulfur-containing heterocycle that contributes to π-π stacking interactions and metabolic stability compared to phenyl rings .

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-3-thiophen-3-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-22-17-4-2-14(3-5-17)6-9-19-18(21)20-10-7-15(12-20)16-8-11-23-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACIFUUCJITVKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Insights

- Electron-Donating vs. In contrast, 4-fluoro substituents in Compounds 34 and 39 () withdraw electrons, which may improve target affinity in proteasome inhibition . Thiophene vs. Pyridine/Furan: The thiophene in the target compound offers sulfur-mediated hydrophobic interactions, whereas pyridine () or tetrahydrofuran () groups alter solubility and hydrogen-bonding capacity .

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogs, such as palladium-catalyzed coupling () or hydrogenation (). However, purification via prep.

Biological Performance :

- Proteasome inhibitors (Compounds 34, 39) demonstrate that pyrrolidine carboxamides tolerate diverse substituents while retaining activity. The target compound’s thiophene may confer metabolic stability over phenyl-based analogs .

- EthR inhibitors () highlight the role of heterocyclic substituents in boosting antibiotic efficacy, suggesting the target’s thiophene could be advantageous in similar contexts .

Research Implications and Limitations

- Knowledge Gaps: Direct comparative data on the target compound’s potency, selectivity, or pharmacokinetics are absent in the provided evidence. Structural inferences are drawn from analogs, necessitating experimental validation.

- Design Recommendations: Introduce electron-withdrawing groups (e.g., fluoro) to balance the methoxy donor effects. Explore solid-state formulations (as in ) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.